molecular formula C12H13N B3025518 1-(3,5-Dimethylphenyl)pyrrole CAS No. 37560-45-5

1-(3,5-Dimethylphenyl)pyrrole

Cat. No. B3025518
CAS RN: 37560-45-5
M. Wt: 171.24 g/mol
InChI Key: GBWXTZKZSVJCPU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, often involves reactions such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of primary amines with 1,4-diketones . Another method involves the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylphenyl)pyrrole includes a pyrrole ring attached to a phenyl ring that has two methyl groups at the 3 and 5 positions . The compound contains a total of 33 bonds, including 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrrole .


Chemical Reactions Analysis

Pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, can undergo a variety of chemical reactions. For example, they can participate in multi-component reactions with arylglyoxals for the synthesis of a variety of poly-functionalized pyrrole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,5-Dimethylphenyl)pyrrole, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, serve as essential building blocks for designing novel drugs. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The compound’s structural flexibility allows modifications to enhance bioactivity and selectivity. For instance, the Paal–Knorr reaction has been employed to synthesize related compounds with improved anti-HIV-1 activity .

Material Science and Nanotechnology

Pyrrole derivatives contribute to the development of advanced materials. Their π-conjugated systems make them suitable for applications in organic electronics, sensors, and conductive polymers. Researchers have explored their use in organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs). The incorporation of 1-(3,5-Dimethylphenyl)pyrrole into polymer matrices can enhance material properties .

Catalysis and Green Chemistry

Pyrrole derivatives play a role in catalytic processes. Researchers have investigated their use as catalysts in various reactions, including oxidative coupling, C–H activation, and cross-coupling reactions. Green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, have been applied to improve the sustainability of pyrrole synthesis. Notably, reactions catalyzed by proline, copper oxides, and oxones have shown excellent yields under mild conditions .

Functional Materials and Surface Modification

Surface modification using pyrrole derivatives enhances material properties. Electrochemical polymerization of 1-(3,5-Dimethylphenyl)pyrrole onto conductive substrates results in conductive polymers with applications in sensors, corrosion protection, and bioelectronics. These modified surfaces exhibit tailored properties, such as hydrophobicity or biocompatibility.

Future Directions

Research into pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, is ongoing, with a focus on their synthesis and potential biological activities . Future research may focus on developing new methods for the synthesis of functionalized pyrroles and exploring their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXTZKZSVJCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405825
Record name 1-(3,5-dimethylphenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)pyrrole

CAS RN

37560-45-5
Record name 1-(3,5-Dimethylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dimethylphenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure B, pyrrole (83 μL, 1.2 mmol) was coupled with 5-iodo-m-xylene to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 9:1) provided 0.170 g (99% yield) of the product as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.07 (t, J=7.0 Hz, 2H), 7.02 (s, 2H), 6.89 (s, 1H), 6.33 (t, J=7.0 Hz, 2H), 2.37 (s, 6H).
Quantity
83 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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